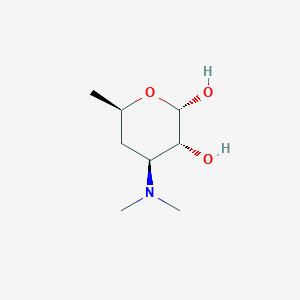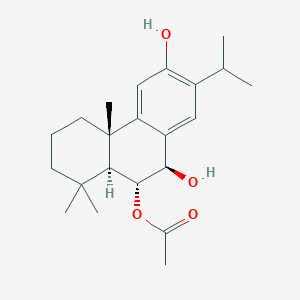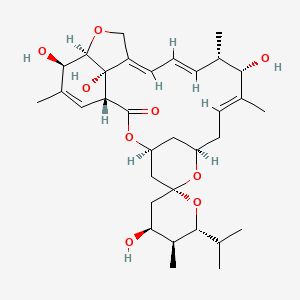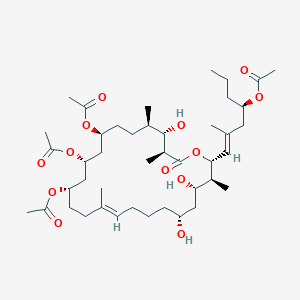
Pergolide(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pergolide(1+) is an ammonium ion resulting from the protonation of the piperidine nitrogen of pergolide. It is a conjugate acid of a pergolide.
Aplicaciones Científicas De Investigación
Dopamine Agonist Properties
Pergolide is a potent dopamine agonist with activity at both D1 and D2 receptors, relevant in treating Parkinson's disease. Its efficacy at D1 receptors in vivo, particularly at doses activating D2 receptors, suggests a therapeutic potential that needs further exploration (Fuller & Clemens, 1991).
Neuroprotective Effects
Studies have identified that pergolide, independently of dopamine receptor stimulation, may protect SH-SY5Y neuroblastoma cells from oxidative stress-induced neurotoxicity. This effect occurs even when pergolide is added shortly before or during oxidative stress, indicating its potential as a neuroprotective agent (Uberti et al., 2002).
Treatment of Restless Legs Syndrome
Low doses of pergolide have shown efficacy in reducing symptoms of restless legs syndrome (RLS), with significant improvements in sleep quality and subjective well-being in patients. This was demonstrated in a randomized, double-blind, placebo-controlled crossover study, highlighting pergolide's utility in managing RLS (Wetter et al., 1999).
Applications in Tourette's Syndrome
In children with Tourette's syndrome, pergolide, acting as a mixed D1/D2/D3 dopamine agonist, has been effective in reducing tic severity. This was established through randomized, controlled trials, indicating pergolide's potential therapeutic benefit for Tourette's syndrome (Gilbert et al., 2000).
Pharmacokinetics and Drug Metabolism
Research on pergolide's physiologic disposition has shown that it is metabolized and eliminated through urine, feces, and breath, with its plasma activity not correlating well with its clinical effects. This information is crucial for understanding its pharmacokinetics and potential therapeutic applications (Rubin, Lemberger, & Dhahir, 1981).
Propiedades
Nombre del producto |
Pergolide(1+) |
|---|---|
Fórmula molecular |
C19H27N2S+ |
Peso molecular |
315.5 g/mol |
Nombre IUPAC |
(6aR,9R,10aR)-9-(methylsulfanylmethyl)-7-propyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-7-ium |
InChI |
InChI=1S/C19H26N2S/c1-3-7-21-11-13(12-22-2)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/p+1/t13-,16-,18-/m1/s1 |
Clave InChI |
YEHCICAEULNIGD-MZMPZRCHSA-O |
SMILES isomérico |
CCC[NH+]1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSC |
SMILES canónico |
CCC[NH+]1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2S,3S,9S,10R,12R,13S,14S)-2,3,12-trihydroxy-10,13-dimethyl-2,3,6,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1247041.png)

![N-{(E)-amino[(5-methyl-1,3-benzoxazol-2-yl)amino]methylidene}cyclopropanecarboxamide](/img/structure/B1247044.png)









